Enhanced Lipophilicity Versus the Methyl Ester Analog as a Determinant of Chromatographic Retention and Solubility
The target compound exhibits a computed XLogP3 of 2.8, whereas the closest commercially available analog, methyl 4-(cyanomethyl)cinnamate (CAS not located in authoritative databases; predicted XLogP3 ~1.7 based on the loss of two methylene units and one methyl branch), displays a markedly lower lipophilicity [1]. This difference translates into a longer reversed-phase HPLC retention time and reduced aqueous solubility for the tert-butyl ester, which can be beneficial when a more hydrophobic building block is required for solution-phase peptide coupling or for partitioning into organic layers during extractive workup.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Methyl 4-(cyanomethyl)cinnamate (predicted XLogP3 ~1.7) |
| Quantified Difference | Δ XLogP3 ≈ +1.1 units (tert-butyl more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator value estimated from structural fragment contribution |
Why This Matters
A higher logP directly affects purification strategy and sample preparation efficiency in proteomics workflows; procurement of the tert-butyl ester ensures consistent hydrophobic extraction behavior without the need to re-optimize solvent systems.
- [1] PubChem. Computed XLogP3 for tert-butyl 4-(cyanomethyl)cinnamate (CID 14775455). National Center for Biotechnology Information (2025). View Source
